molecular formula C10H8FN3O2 B13166583 2-(3-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

2-(3-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13166583
M. Wt: 221.19 g/mol
InChI Key: BXDOYUOQHYUXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring. The starting materials, such as 3-fluorophenyl azide and propargyl carboxylic acid, are reacted under mild conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the optimization of reaction parameters such as temperature, solvent, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-(3-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor ligands.

    Industry: The compound can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorophenyl group contribute to the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
  • 2-(3-bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
  • 2-(3-methylphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Uniqueness

2-(3-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C10H8FN3O2

Molecular Weight

221.19 g/mol

IUPAC Name

2-(3-fluorophenyl)-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C10H8FN3O2/c1-6-9(10(15)16)13-14(12-6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16)

InChI Key

BXDOYUOQHYUXMH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(=O)O)C2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.